molecular formula C9H8ClN3S B1348977 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 29527-27-3

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1348977
CAS RN: 29527-27-3
M. Wt: 225.7 g/mol
InChI Key: HAWRMYDVPCGDJW-UHFFFAOYSA-N
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Description

The compound “5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of a thiol group (-SH) and a chlorophenyl group in the compound suggests that it may have interesting chemical and biological properties1.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 4-chlorophenyl derivative with a 4-methyl-1,2,4-triazole derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis2.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocycle. The chlorine atom on the phenyl ring and the sulfur atom on the thiol group are likely to be significant in terms of the compound’s reactivity3.



Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, the presence of the thiol group suggests that it could undergo reactions typical of thiols, such as oxidation and nucleophilic substitution4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its molecular structure and the functional groups it contains. For example, the presence of the thiol group could influence its polarity and reactivity6.


Scientific Research Applications

Antimicrobial Activity

Research has identified the antimicrobial potential of compounds derived from 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, showcasing their significant inhibition on bacterial and fungal growth compared to standard drugs. This indicates their potential as a basis for developing new antimicrobial agents (Purohit et al., 2011).

Enzyme Inhibition

Studies also reveal the enzyme inhibition capabilities of novel heterocyclic compounds derived from this chemical structure, particularly against lipase and α-glucosidase. This suggests a potential for these compounds in therapeutic applications related to metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Structural Analysis

The crystal and molecular structure analysis of derivatives of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has been conducted to understand their chemical characteristics better. Such studies are crucial for the rational design of chemical entities with desired biological activities (Sarala et al., 2006).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds containing the 1,2,4-triazole unit, demonstrating various biological activities. This includes the development of Schiff base sulfur ether derivatives showing promising antifungal activity against specific strains, highlighting the versatility of compounds based on the 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol structure in synthesizing bioactive molecules (Yu-gu, 2015).

Anti-inflammatory and Molluscicidal Agents

A series of fused and non-fused 1,2,4-triazoles with specific moieties have been prepared, showing potent anti-inflammatory activities and promising molluscicidal activities. This suggests a potential application in developing agents for controlling mollusk populations and treating inflammation-related conditions (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s not possible to provide detailed information on the safety and hazards of this compound1.


Future Directions

The future research directions for a compound like this could include studying its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of the 1,2,4-triazole and thiol groups7.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific studies or experimental data would be needed.


properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWRMYDVPCGDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183712
Record name 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

29527-27-3
Record name 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029527273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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